FR 171113
Overview
Description
FR 171113 is a non-peptide antagonist of the Protease-Activated Receptor-1 (PAR-1), also known as the thrombin receptor. It was initially developed by Fujisawa Pharmaceutical Co., Ltd. This compound is effective in preventing occlusive arterial thrombosis without prolonging bleeding time or affecting coagulation time .
Preparation Methods
The synthetic route typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazolidinone ring, followed by acylation with 2,4-dichlorobenzoyl chloride . Industrial production methods are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.
Chemical Reactions Analysis
FR 171113 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chlorophenyl and dichlorobenzoyl moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
FR 171113 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thiazolidinone derivatives.
Biology: The compound is used to investigate the role of PAR-1 in various biological processes, including platelet aggregation and inflammation.
Medicine: this compound is studied for its potential therapeutic effects in preventing thrombosis and treating cardiovascular diseases.
Mechanism of Action
FR 171113 exerts its effects by specifically inhibiting the Protease-Activated Receptor-1 (PAR-1). This receptor is activated by thrombin, leading to platelet aggregation and thrombus formation. This compound binds to PAR-1, preventing its activation by thrombin and thereby inhibiting platelet aggregation. This mechanism involves the suppression of signaling pathways such as the phosphorylation of Extracellular Signal-Regulated Kinase (ERK)-1/2 and nuclear factor-kappa B (NF-kB) .
Comparison with Similar Compounds
FR 171113 is unique among PAR-1 antagonists due to its non-peptide structure. Similar compounds include:
Vorapaxar: Another PAR-1 antagonist, but it is a peptide-based compound.
SCH 530348: A small molecule PAR-1 antagonist with a different chemical structure.
E5555: A PAR-1 antagonist with a distinct mechanism of action compared to this compound. This compound stands out due to its specific inhibition of thrombin-induced platelet aggregation without affecting coagulation time
Properties
IUPAC Name |
methyl (2E)-2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O4S/c1-28-16(25)9-15-18(27)24(12-5-2-10(20)3-6-12)19(29-15)23-17(26)13-7-4-11(21)8-14(13)22/h2-9H,1H3/b15-9+,23-19? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGLYCKTPKZBGI-DALCUZTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173904-50-2 | |
Record name | 173904-50-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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